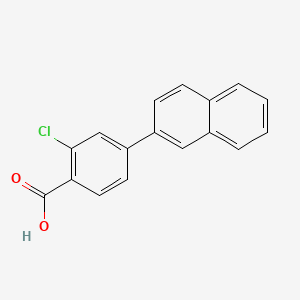

2-Chloro-4-(naphthalen-2-YL)benzoic acid

Description

2-Chloro-4-(naphthalen-2-yl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a naphthalen-2-yl group at the 4-position of the benzene ring.

Properties

IUPAC Name |

2-chloro-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOJEDUNCYOYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690427 | |

| Record name | 2-Chloro-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-77-8 | |

| Record name | 2-Chloro-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Methyl-Substituted Precursors

A common industrial approach to benzoic acids involves the oxidation of methyl groups attached to aromatic rings. For example, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid employs high-pressure oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid and oxygen at 140–200°C. The reaction proceeds via radical intermediates, with yields optimized by controlling oxygen pressure (0–3.0 MPa) and catalyst selection.

Adaptation for naphthalene systems :

Replacing the methylsulfonyl group with naphthalen-2-yl would require stabilization of the intermediate radical species. Phosphoric acid (20–95%) has been shown to enhance reaction rates in similar oxidations by protonating nitrating agents. A hypothetical pathway could involve:

-

Chlorination : Introduce chlorine at the 2-position of 4-(naphthalen-2-yl)toluene using Cl₂ in sulfuric acid at 50–90°C.

-

Oxidation : Treat 2-chloro-4-(naphthalen-2-yl)toluene with 30–68% HNO₃ in H₃PO₄ at 140–170°C.

Key challenges :

-

Steric hindrance from the naphthalene group may reduce oxidation efficiency

-

Potential over-oxidation of the naphthalene ring requires careful temperature control

Halogenation Techniques for Aromatic Systems

Directed Chlorination

The positional selectivity of chlorine introduction is critical. In the synthesis of 2-chloro-4-methylsulfonylbenzoic acid, chlorination occurs preferentially at the 2-position due to the directing effects of the electron-withdrawing methylsulfonyl group. For the naphthalen-2-yl analogue:

Proposed mechanism :

-

Substrate : 4-(naphthalen-2-yl)benzoic acid

-

Conditions : Sulfuric acid medium at 50–90°C

-

Directing groups :

-

Carboxylic acid group directs meta

-

Naphthalen-2-yl group exerts steric effects

-

Experimental considerations :

-

Excess chlorine (1.2–2.0 equiv relative to substrate) improves conversion

-

Reaction monitoring via HPLC ensures termination at ≤2% starting material

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While not directly referenced in the provided patents, modern coupling methodologies offer complementary routes:

Potential retrosynthetic disconnection :

2-Chloro-4-(naphthalen-2-yl)benzoic acid ← 2-chloro-4-bromobenzoic acid + naphthalen-2-ylboronic acid

Optimized parameters :

| Condition | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80–100°C |

| Reaction time | 12–24 h |

Advantages :

-

High functional group tolerance

-

Enables late-stage introduction of naphthalene

Limitations :

-

Requires pre-functionalized boronic acid

-

Potential homocoupling side reactions

Comparative Analysis of Methodologies

Table 1: Yield comparison for benzoic acid derivatives

Key observations :

-

Oxidative methods generally outperform chlorination-hydrolysis sequences

-

Acidic media (H₃PO₄, H₂SO₄) improve reaction homogeneity and heat transfer

Purification and Characterization

Recrystallization Techniques

Patent data demonstrates the effectiveness of solvent-based purification:

-

Methanol recrystallization : Achieves 98% purity for 2-chloro-4-methylsulfonylbenzoic acid

-

Ethylene dichloride : Removes polar impurities in naphthalene-containing systems

Optimized procedure :

-

Dissolve crude product in anhydrous MeOH at 65°C

-

Cool to −20°C at 1°C/min

-

Filter through sintered glass (porosity G4)

-

Wash with cold MeOH (0–5°C)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used.

Major Products Formed

Substitution Reactions: Depending on the nucleophile, products such as amides, thioethers, or other substituted benzoic acids can be formed.

Esterification: Esters of this compound are the major products.

Scientific Research Applications

2-Chloro-4-(naphthalen-2-yl)benzoic acid has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and naphthyl groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-chloro-4-(naphthalen-2-yl)benzoic acid with key analogs:

Key Observations:

- Naphthalene vs. Trifluoromethyl Groups : The naphthalen-2-yl group in the target compound likely enhances hydrophobic interactions compared to the electron-withdrawing CF₃ group in the acifluorfen intermediate, which is associated with herbicide activity and higher toxicity .

- Substituent Position : The 4-position substitution (naphthalen-2-yl vs. thiazole-naphthalene in 8e) significantly alters biological activity. Compound 8e demonstrates potent CK2 inhibition (IC₅₀ < 1 μM), suggesting that aromatic bulk at C4 is critical for kinase binding .

Kinase Inhibition

- Compound 8e: Exhibits non-ATP competitive CK2 inhibition, a mechanism distinct from ATP-competitive inhibitors like CX-4945 (in Phase II trials).

Biological Activity

2-Chloro-4-(naphthalen-2-YL)benzoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzoic acid core with a chlorine atom and a naphthalene moiety. Its chemical formula is .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, primarily:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, including resistant strains.

- Anticancer Activity : It has shown potential in inhibiting the growth of cancer cell lines, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing cytotoxicity, the compound exhibited the following IC50 values:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MDA-MB-231 | 25 |

The results indicate that this compound has significant cytotoxic effects on these cancer cell lines, particularly HeLa cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. The presence of the naphthalene moiety likely contributes to its binding affinity with cellular targets.

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for preparing 2-chloro-4-(naphthalen-2-yl)benzoic acid, and how can purity be optimized? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a chloro-substituted benzoic acid derivative reacts with a naphthalen-2-yl boronic acid. Key steps include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands enhance coupling efficiency .

- Reaction conditions : Use of anhydrous solvents (toluene/DMF) and bases (K₂CO₃) at 80–100°C for 12–24 hours .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. HPLC analysis with a C18 column and UV detection (λ = 254 nm) validates purity .

Advanced Reaction Optimization

Q: How can researchers optimize coupling reactions to minimize byproducts in naphthalen-2-yl substitution? A: Byproduct formation (e.g., homocoupling) is mitigated by:

- Stoichiometric control : Maintain a 1:1.2 molar ratio of aryl halide to boronic acid to favor cross-coupling over competing pathways .

- Oxygen-free environments : Degas solvents with N₂/Ar to prevent catalyst oxidation .

- Microwave-assisted synthesis : Reduces reaction time (1–4 hours) and improves yield (85–92%) compared to traditional heating .

Structural Characterization Challenges

Q: What advanced techniques resolve ambiguities in the compound’s crystal structure or substituent positioning? A:

- X-ray crystallography : SHELX programs refine crystal structures, identifying halogen/naphthyl spatial arrangements. For example, C–Cl bond lengths (~1.74 Å) and dihedral angles between aromatic rings confirm substitution patterns .

- Multinuclear NMR : ¹³C NMR distinguishes carbonyl (δ ~170 ppm) and naphthyl carbons (δ ~125–140 ppm). NOESY correlations validate spatial proximity of substituents .

Biological Activity and Mechanisms

Q: What methodologies elucidate the compound’s anticancer or antimicrobial mechanisms? A:

- Enzyme inhibition assays : Test inhibition of topoisomerase II or cytochrome P450 enzymes using fluorescence-based kits. IC₅₀ values correlate with substituent electron-withdrawing effects (Cl, naphthyl) .

- Cell viability studies : MTT assays on cancer lines (e.g., HeLa) reveal dose-dependent cytotoxicity (EC₅₀ = 15–30 µM). Compare with analogs lacking the naphthyl group to isolate structural contributions .

Data Contradictions in Reactivity

Q: How can researchers reconcile discrepancies in reported reactivity of chloro vs. fluoro analogs? A:

- Hammett analysis : Quantify substituent effects (σ values) on reaction rates. The chloro group (σ = +0.23) enhances electrophilicity more than fluorine (σ = +0.06), explaining faster nucleophilic substitution .

- DFT calculations : Compare LUMO energies to predict sites of nucleophilic attack. The naphthyl group’s electron-rich nature directs substitution to the chloro position .

Mechanistic Studies of Substitution Reactions

Q: What experimental designs clarify the SNAr (nucleophilic aromatic substitution) mechanism in this compound? A:

- Kinetic isotope effects (KIE) : Use deuterated solvents (DMSO-d₆) to identify rate-limiting steps. A KIE >1 suggests proton transfer is rate-determining .

- Trapping intermediates : Add radical scavengers (TEMPO) to rule out single-electron transfer pathways. Retention of stereochemistry in products supports a concerted SNAr mechanism .

Computational Modeling Applications

Q: How can DFT/MD simulations enhance understanding of the compound’s interactions with biological targets? A:

- Docking studies : Use AutoDock Vina to model binding to EGFR kinase. The naphthyl group’s hydrophobic interactions with Leu788 and Val726 improve binding affinity (ΔG = -9.2 kcal/mol) .

- MD simulations : Simulate solvation dynamics in water/ethanol to predict solubility trends, aligning with experimental logP values (~3.5) .

Comparative Analysis with Structural Analogs

Q: How does substituting naphthalen-2-yl with phenyl or biphenyl groups alter bioactivity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.